molecular formula C14H17Cl2NO3S B4277332 Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-propylthiophene-3-carboxylate

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-propylthiophene-3-carboxylate

Cat. No.: B4277332
M. Wt: 350.3 g/mol
InChI Key: CNSJDNYTWICMGU-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiophene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-propylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the cyclopropyl and thiophene intermediates. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the cyclopropyl group can be introduced through a cyclopropanation reaction, while the thiophene ring can be synthesized via a cyclization reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-propylthiophene-3-carboxylate include other cyclopropyl and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-[(2,2-dichloro-1-methylcyclopropanecarbonyl)amino]-5-propylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO3S/c1-4-5-8-6-9(11(18)20-3)10(21-8)17-12(19)13(2)7-14(13,15)16/h6H,4-5,7H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSJDNYTWICMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2(CC2(Cl)Cl)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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